1-Phenyl-N'-(phenylmethane)sulfonylmethanesulfonohydrazide
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Overview
Description
1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of 1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide typically involves the reaction of phenylmethanesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted sulfonylhydrazides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound is used as a strong electron-withdrawing p-type dopant in carbon nanotubes and has applications in organic synthesis.
Phenylmethanesulfonyl fluoride: Known for its use as a serine protease inhibitor, it has applications in biochemistry and molecular biology.
The uniqueness of 1-Phenyl-N’-(phenylmethane)sulfonylmethanesulfonohydrazide lies in its specific structure and reactivity, which make it suitable for a wide range of scientific research applications.
Properties
IUPAC Name |
N'-benzylsulfonyl-1-phenylmethanesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-21(18,11-13-7-3-1-4-8-13)15-16-22(19,20)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIMORPKJDYPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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